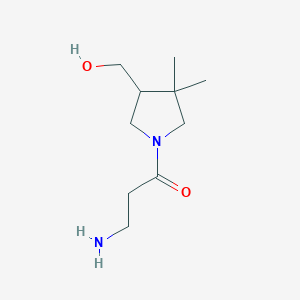
3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of organic compound it is (for example, ketone, alcohol, etc.) .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index .Scientific Research Applications
Drug Synthesis and Pharmaceutical Research
This compound can serve as a precursor in the synthesis of various pharmaceutical drugs. Its structure, which includes an amino group and a hydroxymethyl group, makes it a versatile intermediate for constructing complex molecules. It can be used to synthesize imidazole derivatives, which are known for their wide range of therapeutic activities, including antibacterial, antifungal, and antiviral properties .
Catalysis in Organic Synthesis
In organic chemistry, this compound could be used as a catalyst or a co-catalyst due to its potential to facilitate various chemical reactions. For example, it might assist in the Michael addition of N-heterocycles to chalcones, a key step in producing bioactive compounds with potential pharmaceutical applications .
Development of Antimicrobial Agents
The presence of the pyrrolidine and amino groups in the compound suggests that it could be modified to create new antimicrobial agents. By attaching different substituents, researchers can develop a range of compounds with potential efficacy against resistant strains of bacteria and other pathogens .
Safety And Hazards
properties
IUPAC Name |
3-amino-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2)7-12(5-8(10)6-13)9(14)3-4-11/h8,13H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCVVOPZMGEQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C(=O)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479935.png)
![1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479936.png)
![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479940.png)
![3-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1479944.png)
![3-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1479945.png)
![6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479946.png)
![methyl 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1479947.png)
![6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479948.png)
![1-Methyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479951.png)
![1-Ethyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479952.png)
![3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479953.png)
![2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile](/img/structure/B1479954.png)
![1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479955.png)
![methyl 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1479958.png)